molecular formula C8H7Cl2NO4S B6616338 3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride CAS No. 1492443-73-8

3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride

Cat. No. B6616338
CAS RN: 1492443-73-8
M. Wt: 284.12 g/mol
InChI Key: ZOKBWYGGUUFUNE-UHFFFAOYSA-N
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Description

“3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H7Cl2NO4S . It is widely utilized in diverse scientific research for its multifaceted applications .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula 1S/C8H7Cl2NO4S/c1-15-7-5 (8 (11)12)2-4 (9)3-6 (7)16 (10,13)14/h2-3H,1H3, (H2,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not provided in the search results, benzene derivatives are known to undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 284.12 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-carbamoyl-5-chloro-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-15-7-5(8(11)12)2-4(9)3-6(7)16(10,13)14/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKBWYGGUUFUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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